molecular formula C8H4Br2N2O B3196421 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-95-6

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B3196421
CAS No.: 1000341-95-6
M. Wt: 303.94 g/mol
InChI Key: SGZSGNOYJFYUAK-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile brominated heterocyclic building block designed for medicinal chemistry and drug discovery applications. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its potential in developing novel therapeutic agents. This compound is strategically functionalized with bromine atoms at the 4 and 7 positions and an aldehyde group at the 3-position, making it a valuable intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic additions. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have recently been identified as promising cores for the development of potent antitubulin agents that target the colchicine binding site. Such inhibitors can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, showing significant in vitro antiproliferative activities. The specific substitution pattern on this core structure allows researchers to optimize properties to create potent and selective bioactive molecules. The aldehyde group is a key handle for constructing more complex derivatives, such as carboxamides, which have been explored as selective enzyme inhibitors for targets like Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is overexpressed in certain cancers. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-5-2-12-8(10)6-4(3-13)1-11-7(5)6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZSGNOYJFYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products Formed

    Oxidation: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of pyrrolopyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Pyrrolo Ring Position Key Properties/Applications Reference
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Br (4,7), CHO (3) [3,2-c] Pharmaceutical intermediate; cross-coupling precursor Inferred
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Br (4), Cl (7) [2,3-c] Intermediate; altered ring conformation may reduce reactivity
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cl (4), Me (1) [3,2-c] Ligand for organometallics; increased lipophilicity (mp: 170–172°C)
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Br (6) [3,2-c] Potential intermediate; bromine position affects conjugation
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cl (4) [3,2-c] Electron-withdrawing Cl may stabilize nucleophilic sites

Key Differences and Implications

Halogen Effects: The dibromo substitution in the target compound enhances its utility in palladium-catalyzed reactions compared to mono-halogenated analogs (e.g., 4-chloro or 6-bromo derivatives). Bromine’s larger atomic radius and stronger electron-withdrawing effects facilitate oxidative addition in cross-coupling reactions .

Ring Position and Conformation :

  • The [3,2-c] vs. [2,3-c] pyrrolopyridine ring systems (e.g., 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde) alter the spatial arrangement of substituents, impacting steric interactions and binding affinity in ligand applications .

Methyl Substitution: The 1-methyl group in 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde increases steric hindrance and lipophilicity, making it more suitable for organometallic ligand roles but less reactive in substitution reactions compared to unmethylated analogs .

Formyl Group Reactivity :

  • The 3-carbaldehyde moiety common to all compounds enables further functionalization (e.g., condensation, reduction), though steric effects from substituents (e.g., bromine) may slow these reactions.

Biological Activity

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound notable for its unique structure, which includes a fused pyrrole and pyridine ring system. Its molecular formula is C₇H₄Br₂N₂O, and it has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₄Br₂N₂O
  • Molar Mass : 275.93 g/mol
  • Density : 2.2 g/cm³
  • Boiling Point : 393.1 °C
  • Flash Point : 191.5 °C

These properties contribute to its stability and reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exhibit significant biological activities through various mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • FGFRs play a crucial role in cell proliferation and migration. Inhibitors targeting these receptors have shown promise in treating various cancers, suggesting potential applications for this compound in oncology .
  • Antitumor Activity :
    • Studies have indicated that derivatives of pyrrolo[3,2-c]pyridine can inhibit cancer cell growth by interfering with critical signaling pathways involved in tumor progression .
  • Interaction with Biological Macromolecules :
    • The compound's ability to interact with proteins and nucleic acids may facilitate its role as a drug candidate by altering cellular functions and promoting apoptosis in cancer cells .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of various pyrrolo[3,2-c]pyridine derivatives, including 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The results showed that these compounds inhibited the proliferation of cancer cell lines significantly more than their non-brominated counterparts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on pyrrolo[3,2-c]pyridine derivatives to determine the influence of bromine substitution on biological activity. It was found that the presence of bromine at the 4 and 7 positions enhanced the compound's ability to inhibit FGFR signaling pathways, making it a viable candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaSimilarity Index
3-Bromo-1H-pyrrolo[3,2-c]pyridineC₇H₄BrN₂0.88
6-Bromo-1H-pyrrolo[3,2-c]pyridineC₇H₄BrN₂0.84
9-Bromo-5H-pyrido[4,3-b]indoleC₉H₈BrN0.78
7-Bromo-1H-pyrrolo[3,2-c]pyridineC₇H₄BrN₂0.77
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridineC₈H₈BrN₂0.77

This table illustrates how structural modifications can influence biological activity and highlights the unique position of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde within this class of compounds.

Q & A

What are the most reliable synthetic routes for preparing 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential bromination and formylation steps. A plausible route is:

Core formation : Start with pyrrolo[3,2-c]pyridine.

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at positions 4 and 3. Sequential bromination may require temperature modulation to ensure regioselectivity .

Formylation : Apply the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at position 3 .
Optimization : Use Design of Experiments (DOE) to adjust stoichiometry, solvent polarity, and reaction time. Monitor intermediates via HPLC or TLC .

How can researchers characterize the electronic and steric effects of the dibromo and aldehyde substituents on this compound’s reactivity?

Answer:

  • Computational studies : Perform density functional theory (DFT) calculations to map electron density and identify reactive sites. Compare HOMO/LUMO orbitals of the parent scaffold versus substituted derivatives .
  • Experimental validation :
    • Use NMR (¹H/¹³C) to assess deshielding effects near bromine and aldehyde groups.
    • Conduct kinetic studies on substitution reactions (e.g., Suzuki coupling) to evaluate steric hindrance .

What analytical techniques are critical for confirming the regiochemical purity of 4,7-dibromo substitution?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm bromine positions.
  • 2D NMR : Utilize NOESY or HSQC to correlate protons with adjacent substituents.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br has a distinct ¹:¹ isotopic signature) .

How does this compound compare to monobromo or chlorinated analogs in cross-coupling reactions?

Answer:

  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine enhances coupling efficiency (e.g., Suzuki-Miyaura with Pd catalysts).
  • Steric effects : Dibromo substitution may slow reactions due to steric bulk. Compare turnover rates using kinetic profiling .
  • Byproduct analysis : Monitor debromination side reactions via LC-MS when using strong bases or elevated temperatures .

What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized assays : Re-evaluate FGFR inhibition (if applicable) under uniform conditions (e.g., cell line, ATP concentration) to minimize variability .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsomes to identify confounding factors in in vivo studies.
  • SAR studies : Synthesize derivatives (e.g., replacing Br with CF₃) to isolate substituent-specific effects .

What role does this compound play in designing kinase inhibitors, and how can its selectivity be improved?

Answer:

  • Scaffold utility : The pyrrolopyridine core mimics ATP’s purine motif, enabling kinase binding. The aldehyde group allows covalent modification of catalytic lysines .
  • Selectivity optimization :
    • Introduce bulkier substituents (e.g., tert-butyl) to exploit hydrophobic pockets.
    • Use cryo-EM or co-crystallization to map binding interactions and guide modifications .

How can computational models predict the environmental persistence or toxicity of this compound?

Answer:

  • QSAR modeling : Train models on brominated heterocycles to estimate biodegradation half-lives or aquatic toxicity.
  • Docking studies : Simulate interactions with environmental enzymes (e.g., laccases) to predict degradation pathways .

What experimental controls are essential when studying this compound’s photostability?

Answer:

  • Light exposure controls : Use UV-vis spectroscopy to track degradation under UVA/UVB light. Include dark controls to isolate thermal effects.
  • Radical scavengers : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .

How can researchers address low yields in large-scale syntheses of this compound?

Answer:

  • Process chemistry adjustments :
    • Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to improve reproducibility.
    • Use flow chemistry for exothermic bromination steps to enhance heat dissipation .
  • Purification : Optimize column chromatography gradients or switch to recrystallization (e.g., using ethyl acetate/hexane) .

What mechanistic insights explain the regioselectivity of bromination at positions 4 and 7?

Answer:

  • Electronic factors : Positions 4 and 7 are electron-rich due to the pyrrole nitrogen’s lone pairs, favoring electrophilic bromination.
  • Steric guidance : The aldehyde at position 3 directs bromine away from adjacent sites. Confirm via computational electrostatic potential maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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